molecular formula C19H24N4O4 B11612457 8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-68-9

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11612457
CAS No.: 476480-68-9
M. Wt: 372.4 g/mol
InChI Key: JEEAYJHQOBABST-UHFFFAOYSA-N
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Description

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of reactions such as alkylation, etherification, and condensation to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized purine derivatives.

Scientific Research Applications

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific ethoxyethoxy and phenylethyl substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These structural features may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure featuring an ethoxyethoxy group and a phenylethyl substituent, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 372.4 g/mol
  • IUPAC Name : 8-(2-ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)purine-2,6-dione

The compound's structure can be represented as follows:

SMILES CCOCCOC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C\text{SMILES }CCOCCOC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially modulating their activity.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties : Studies suggest that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar purines is essential:

Compound NameStructural FeaturesUnique Aspects
7-MethylxanthineMethyl groups on xanthine ringLacks additional substituents
TheophyllineContains a methyl group and an ethyl groupKnown for bronchodilator effects
CaffeineThree methyl groups on xanthine structureStimulant properties

The unique combination of substituents in this compound may confer distinct pharmacological properties not observed in its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Research : A study published in Cancer Letters found that purine derivatives can inhibit the proliferation of various cancer cell lines. The specific effects of 8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine were not detailed but suggest potential for further investigation .
  • Neuroprotection Studies : Research indicated that similar compounds could protect against neuronal damage induced by oxidative stress. This suggests that our compound may also have neuroprotective properties worth exploring .
  • Inflammation Models : In animal models of inflammation, purine derivatives have been shown to reduce inflammatory markers significantly. Future studies could assess the efficacy of 8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine in such contexts .

Properties

CAS No.

476480-68-9

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C19H24N4O4/c1-5-26-11-12-27-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)13(2)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3

InChI Key

JEEAYJHQOBABST-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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